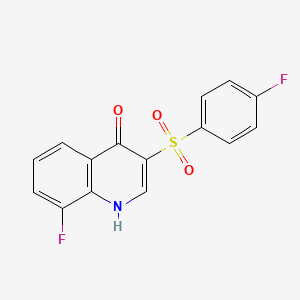

![molecular formula C18H13ClF2N2O2 B6515605 ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate CAS No. 950277-42-6](/img/structure/B6515605.png)

ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is a compound that has been synthesized and studied for its potential applications . It is a derivative of quinoline, a nitrogen-containing heterocycle that is a key structural component in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques . The crystal structure was confirmed using X-ray diffraction (XRD), and the optimized molecular crystal structures were determined based on density functional theory (DFT) calculations .Mecanismo De Acción

Target of Action

Compounds of similar structure are often involved in suzuki–miyaura cross-coupling reactions .

Mode of Action

The compound likely participates in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting downstream effects.

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, the compound likely contributes to the formation of new carbon–carbon bonds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of ethyl ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate[(3,4-difluorophenyl)amino]quinoline-2-carboxylate in laboratory experiments has several advantages. It is a relatively easy compound to synthesize and is stable in solution, making it easier to work with. Additionally, it is non-toxic, making it safe to handle and use in experiments. However, its potential for use as a therapeutic agent is still being studied, and its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.

Direcciones Futuras

The potential use of ethyl ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate[(3,4-difluorophenyl)amino]quinoline-2-carboxylate as a therapeutic agent is still being studied. Future research should focus on further exploring its mechanism of action, as well as its potential for use in the treatment of various diseases and disorders. Additionally, further research should be conducted to explore its potential for use in combination with other drugs. Other potential areas of research include the development of new synthesis methods, the optimization of existing synthesis methods, and the exploration of new applications for this compound.

Métodos De Síntesis

Ethyl ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate[(3,4-difluorophenyl)amino]quinoline-2-carboxylate can be synthesized in a two-step process. The first step involves the reaction of 3,4-difluorobenzaldehyde with 2-aminoquinoline in the presence of acetic anhydride and pyridine, yielding an intermediate compound. The second step involves the reaction of the intermediate compound with ethyl chloroformate in the presence of pyridine, resulting in the desired product.

Aplicaciones Científicas De Investigación

Ethyl ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate[(3,4-difluorophenyl)amino]quinoline-2-carboxylate has been studied for its potential use as an anti-cancer, anti-inflammatory, and anti-microbial agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer, and has been found to be effective against a variety of bacterial and fungal infections. Additionally, it has been studied for its potential to reduce inflammation, as well as its ability to act as a neuroprotective agent.

Propiedades

IUPAC Name |

ethyl 6-chloro-4-(3,4-difluoroanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N2O2/c1-2-25-18(24)17-9-16(12-7-10(19)3-6-15(12)23-17)22-11-4-5-13(20)14(21)8-11/h3-9H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPRYDVYAQXIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B6515525.png)

![5-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6515536.png)

![3-(4-ethoxy-3-methoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515545.png)

![3-(3-methylphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515550.png)

![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515572.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6515575.png)

![3-[4-(benzyloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515585.png)

![3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515587.png)

![N-(5-chloro-2-methylphenyl)-2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515592.png)

![ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515595.png)

![3-(3,4-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515598.png)

![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)

![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)